2/'-O,3/'-O-(Phenylboranediyl)uridine 2/'-O,3/'-O-(Phenylboranediyl)uridine
Brand Name: Vulcanchem
CAS No.: 19455-04-0
VCID: VC0091266
InChI: InChI=1S/C15H15BN2O6/c19-8-10-12-13(24-16(23-12)9-4-2-1-3-5-9)14(22-10)18-7-6-11(20)17-15(18)21/h1-7,10,12-14,19H,8H2,(H,17,20,21)/t10-,12-,13-,14-/m1/s1
SMILES: B1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CO)C4=CC=CC=C4
Molecular Formula: C15H15BN2O6
Molecular Weight: 330.103

2/'-O,3/'-O-(Phenylboranediyl)uridine

CAS No.: 19455-04-0

Main Products

VCID: VC0091266

Molecular Formula: C15H15BN2O6

Molecular Weight: 330.103

2/'-O,3/'-O-(Phenylboranediyl)uridine - 19455-04-0

CAS No. 19455-04-0
Product Name 2/'-O,3/'-O-(Phenylboranediyl)uridine
Molecular Formula C15H15BN2O6
Molecular Weight 330.103
IUPAC Name 1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-4-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C15H15BN2O6/c19-8-10-12-13(24-16(23-12)9-4-2-1-3-5-9)14(22-10)18-7-6-11(20)17-15(18)21/h1-7,10,12-14,19H,8H2,(H,17,20,21)/t10-,12-,13-,14-/m1/s1
Standard InChIKey PIHUBOHLXHMXDB-FMKGYKFTSA-N
SMILES B1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CO)C4=CC=CC=C4
Synonyms 2/'-O,3/'-O-(Phenylboranediyl)uridine
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator